tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
CAS No.:
Cat. No.: VC15804434
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1 |
| Standard InChI Key | XSSLOTCOOFGGJW-HTQZYQBOSA-N |
| Isomeric SMILES | CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a cyclobutane ring substituted with:
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A tert-butyl carbamate group at the nitrogen atom.
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Hydroxyl (-OH) and geminal dimethyl (-C(CH₃)₂) groups at the 3- and 2-positions, respectively.
The (1R,3R) configuration confers rigidity and stereochemical specificity, making it valuable in asymmetric synthesis .
Table 1: Key Structural Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Cyclobutane Ring Formation:
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Cyclization of precursor aldehydes or ketones under acidic conditions (e.g., H₂SO₄) yields the 2,2-dimethylcyclobutanol intermediate.
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Carbamate Introduction:
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Purification:
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 60°C, 12h | 65% |
| Carbamation | tert-butyl isocyanate, Et₃N, CH₂Cl₂, 0°C | 82% |
| Purification | Silica gel (EtOAc/hexane 1:4) | 97% |
Industrial Methods
Flow Microreactor Systems enhance scalability:
Physicochemical Properties
Thermal and Solubility Data
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Solubility:
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 9H, tert-butyl), 1.41 (s, 6H, CH₃), 3.65 (m, 1H, -CH-OH), 4.92 (br s, 1H, NH) .
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¹³C NMR (CDCl₃, 100 MHz): δ 28.2 (tert-butyl), 79.5 (C-O), 156.1 (C=O) .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound’s rigid cyclobutane core enables:
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Peptidomimetics: Mimics peptide turn structures in protease inhibitors.
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Kinase Inhibitors: Serves as a scaffold for ATP-binding site targeting .
Table 3: Comparative Analysis with Analogues
| Compound | Structural Difference | Application |
|---|---|---|
| (1S,3R)-isomer | Cis configuration | Lower metabolic stability |
| tert-Butyl (3-hydroxycyclopentyl)carbamate | Larger ring size | Reduced binding affinity |
Case Study: Anticoagulant Precursor
In Patent WO2019158550A1 , the compound is a key intermediate in synthesizing Edoxaban, a Factor Xa inhibitor. The trans-configuration optimizes binding to the target’s hydrophobic pocket.
Future Directions
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